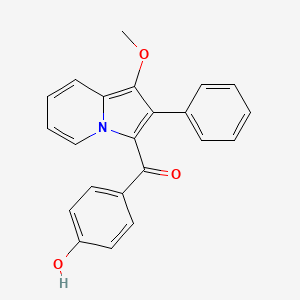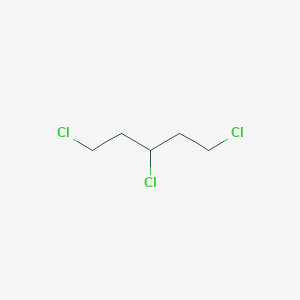
1,3,5-Trichloropentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Trichloropentane is an organochlorine compound with the molecular formula C5H9Cl3 It is a derivative of pentane, where three hydrogen atoms are replaced by chlorine atoms at the 1st, 3rd, and 5th positions
Métodos De Preparación
1,3,5-Trichloropentane can be synthesized through several methods. One common synthetic route involves the chlorination of pentane under controlled conditions. The reaction typically requires a chlorine source, such as chlorine gas, and a catalyst to facilitate the substitution of hydrogen atoms with chlorine atoms. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the selective formation of this compound.
In industrial settings, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the desired product.
Análisis De Reacciones Químicas
1,3,5-Trichloropentane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in this compound can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives or even fully dechlorinated pentane. Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used for these reactions.
Oxidation Reactions: Oxidation of this compound can lead to the formation of chlorinated alcohols or acids. Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1,3,5-Trichloropentane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activity. Researchers investigate its effects on various biological systems to understand its mechanism of action and potential therapeutic applications.
Medicine: While not widely used in medicine, this compound is explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: In industrial applications, this compound is used as an intermediate in the production of other chemicals, including agrochemicals and specialty materials.
Mecanismo De Acción
The mechanism by which 1,3,5-Trichloropentane exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways involved are subject to ongoing research, and further studies are needed to elucidate the detailed mechanisms.
Comparación Con Compuestos Similares
1,3,5-Trichloropentane can be compared with other chlorinated pentanes, such as 1,1,3-Trichloropentane and 1,1,1-Trichloropentane. These compounds share similar structural features but differ in the positions of chlorine atoms. The unique arrangement of chlorine atoms in this compound imparts distinct chemical properties, making it suitable for specific applications that other isomers may not fulfill.
Similar compounds include:
- 1,1,3-Trichloropentane
- 1,1,1-Trichloropentane
- 1,3,5-Trichlorobenzene
Each of these compounds has its own set of properties and applications, highlighting the uniqueness of this compound in various contexts.
Propiedades
Número CAS |
74216-76-5 |
|---|---|
Fórmula molecular |
C5H9Cl3 |
Peso molecular |
175.48 g/mol |
Nombre IUPAC |
1,3,5-trichloropentane |
InChI |
InChI=1S/C5H9Cl3/c6-3-1-5(8)2-4-7/h5H,1-4H2 |
Clave InChI |
CRHPYMKSJMSTMT-UHFFFAOYSA-N |
SMILES canónico |
C(CCl)C(CCCl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


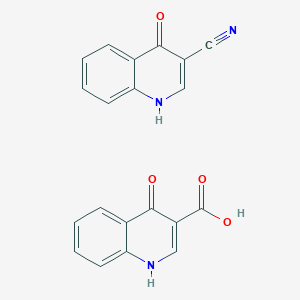
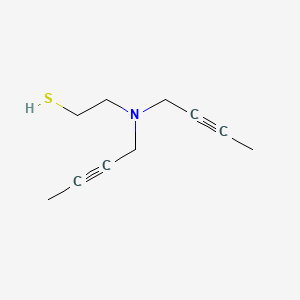
![1-Fluorobicyclo[3.1.1]heptan-2-one](/img/structure/B14450358.png)
![disodium;3-[[4-[[5-cyano-6-(2-hydroxyethylamino)-4-methyl-2-[2-(4-sulfonatophenyl)ethylamino]pyridin-3-yl]diazenyl]-2,5-dimethylphenyl]diazenyl]benzenesulfonate](/img/structure/B14450365.png)
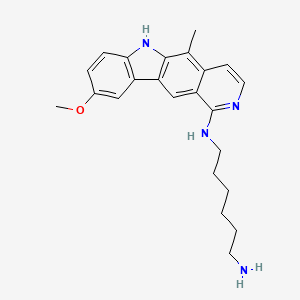
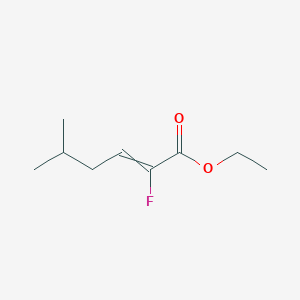

![(6R,7R)-7-Azido-2,2-dimethyl-3-oxa-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B14450392.png)
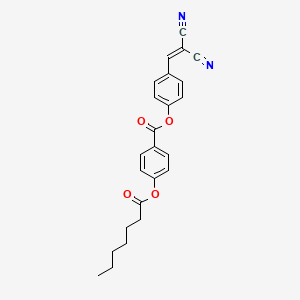

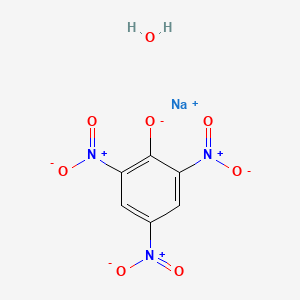

![3-(4-{(E)-[([1,1'-Biphenyl]-4-yl)methylidene]amino}phenyl)prop-2-enoic acid](/img/structure/B14450436.png)
